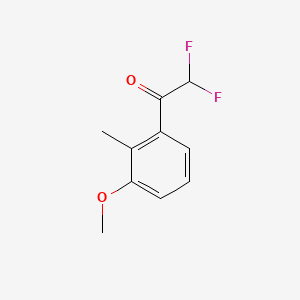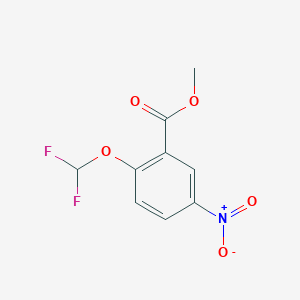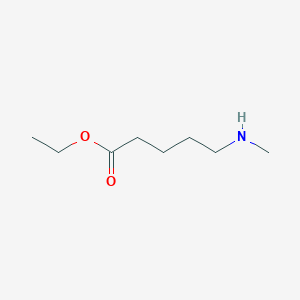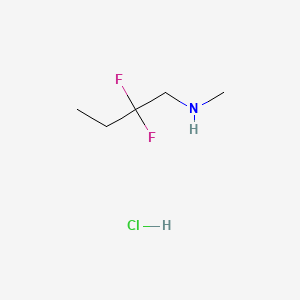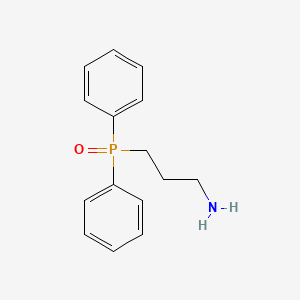
Ethyl 3-amino-3-(3-fluorophenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(3-fluorophenyl)butanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are often used in perfumes and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-fluorophenyl)butanoate typically involves the esterification of 3-amino-3-(3-fluorophenyl)butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-3-(3-fluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-nitro-3-(3-fluorophenyl)butanoate.
Reduction: Formation of 3-amino-3-(3-fluorophenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-3-(3-fluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-3-(3-fluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 3-amino-3-(3-fluorophenyl)butanoate can be compared with similar compounds such as:
Ethyl 3-amino-3-(4-fluorophenyl)butanoate: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a fluorophenyl group, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16FNO2 |
|---|---|
Peso molecular |
225.26 g/mol |
Nombre IUPAC |
ethyl 3-amino-3-(3-fluorophenyl)butanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-11(15)8-12(2,14)9-5-4-6-10(13)7-9/h4-7H,3,8,14H2,1-2H3 |
Clave InChI |
UOVKGDQIAGQFKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(C1=CC(=CC=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


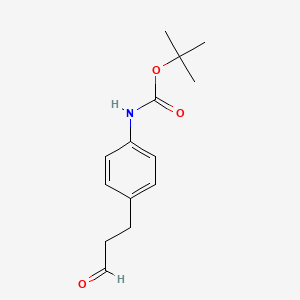
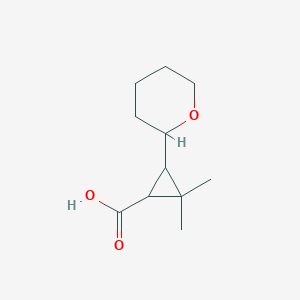
![7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline](/img/structure/B15317450.png)
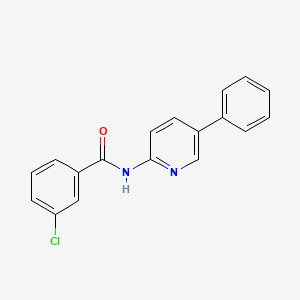
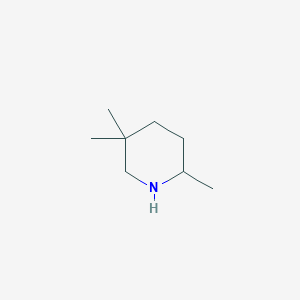
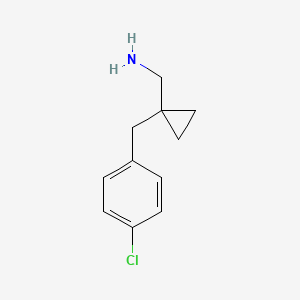
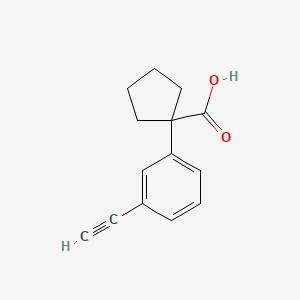
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B15317483.png)
